Barium 3-dodecylthiopropionate
Description
Contextualization of Long-Chain Aliphatic Thiocarboxylates in Coordination Chemistry
The design and synthesis of ligands are foundational to the development of new metal-organic compounds with desired properties. The inclusion of long aliphatic chains and sulfur-containing functional groups within a ligand framework, as seen in 3-dodecylthiopropionic acid, introduces specific characteristics that are of significant interest to chemists.
Overview of Ligand Design Principles for Metal-Organic Compounds
The creation of metal-organic compounds is a molecular-level construction process where the ligand's structure dictates the final architecture and properties of the complex. Key design principles involve the strategic placement of donor atoms (like oxygen and sulfur) that can coordinate to a metal center, and the incorporation of other functional groups that can influence solubility, reactivity, and supramolecular assembly. libretexts.org The long dodecyl chain in 3-dodecylthiopropionate, for instance, imparts significant lipophilicity, making the resulting metal complexes soluble in nonpolar organic solvents. wikipedia.org This property is crucial for applications in areas like catalysis and materials science where solution-phase processing is often required.
Significance of Sulfur-Containing Ligands in Supramolecular Assembly and Functional Materials
Sulfur-containing ligands, such as thiocarboxylates, are of particular importance in coordination chemistry due to the unique properties of the sulfur atom. As a "soft" donor atom, sulfur forms stable bonds with a wide range of metal ions. acs.org The presence of both a "hard" oxygen and a "soft" sulfur donor in the thiocarboxylate group allows for versatile coordination modes, including monodentate, bidentate, and bridging interactions. googleapis.comdoi.org This versatility can lead to the formation of diverse supramolecular structures, from discrete molecules to extended one-, two-, or three-dimensional polymers. epo.org Such structures are often investigated for their potential in functional materials, including semiconductors, luminescent materials, and catalysts. epo.org The incorporation of sulfur can also influence the electronic properties and reactivity of the resulting metal complexes. asianpubs.org
Exploration of Barium in Organometallic and Coordination Chemistry
Barium, the heaviest non-radioactive alkaline earth metal, possesses distinct chemical characteristics that set it apart from its lighter congeners and influence the structure and reactivity of its compounds. acs.org
Reactivity and Structural Peculiarities of Barium(II) Complexes
Barium is a highly reactive, electropositive metal that readily forms the Ba²⁺ ion in its compounds. acs.org Due to its large ionic radius, the Ba²⁺ ion typically exhibits high coordination numbers, commonly 8 or 9, but can range higher, leading to the formation of structurally complex coordination polymers. rsc.orgunifr.chresearchgate.net The bonding in barium complexes is predominantly ionic in character. rsc.org This high reactivity and large coordination sphere often result in the formation of intricate three-dimensional networks, particularly with bridging ligands like carboxylates. acs.org The synthesis of volatile heteroleptic barium complexes is also an area of interest for applications in chemical vapor deposition. royalsocietypublishing.org
Comparative Analysis of Alkaline Earth Metal Organometallics (e.g., Barium vs. Magnesium Grignard Analogs)
The organometallic chemistry of the alkaline earth metals shows significant variation down the group. While magnesium forms the well-known and widely used Grignard reagents (RMgX), which are largely covalent in nature, the organometallic compounds of the heavier alkaline earth metals like barium are generally more reactive and ionic. nih.gov The chemistry of "heavy Grignards" involving calcium, strontium, and barium has been explored, though it is less developed than that of their magnesium counterparts. nih.gov The increased ionic character and reactivity of barium-carbon bonds make these compounds powerful reagents, but also more challenging to handle. The coordination chemistry of alkaline earth metals also shows parallels with that of divalent lanthanide ions due to similar ionic radii and coordination preferences. google.com
Genesis of Barium 3-Dodecylthiopropionate: A Rationale for its Academic Investigation
While specific academic literature focusing solely on this compound is not abundant, a clear rationale for its investigation can be constructed from the known properties and applications of its constituent parts and related compounds. The combination of a long-chain thiocarboxylate ligand with the large, reactive barium ion presents a compelling target for both fundamental and applied research.
The primary impetus for studying this compound likely stems from its potential as a stabilizer for polymers. Long-chain metal carboxylates, including those of barium, are known to function as heat stabilizers for materials like polyvinyl chloride (PVC). google.comchemicalbook.com The presence of the sulfur atom in the thiopropionate ligand could offer synergistic stabilizing effects by acting as an antioxidant, scavenging peroxides that contribute to polymer degradation.
Furthermore, the self-assembly properties endowed by the long dodecyl chain could lead to the formation of interesting supramolecular structures in the solid state or in solution. The study of such structures is of fundamental interest in coordination chemistry and could reveal new types of metal-organic frameworks or liquid crystalline materials.
Finally, the synthesis and characterization of this compound contribute to the broader understanding of the coordination chemistry of heavy alkaline earth metals with multifunctional ligands. Elucidating its structure and reactivity would provide valuable data points for comparing trends within the alkaline earth group and for designing new materials with tailored properties.
Data Tables
Table 1: Physicochemical Properties of Barium and Related Compounds
| Property | Barium (Metal) | Barium Carbonate | 3-(dodecylthio)propionic acid | This compound (Predicted) |
| CAS Number | 7440-39-3 lookchem.com | 513-77-9 | 1462-52-8 melscience.com | 38952-49-7 |
| Molecular Formula | Ba lookchem.com | BaCO₃ | C₁₅H₃₀O₂S melscience.com | C₃₀H₅₈BaO₄S₂ |
| Molecular Weight ( g/mol ) | 137.33 lookchem.com | 197.34 | 274.47 melscience.com | 684.24 |
| Appearance | Silvery-white metal scienceinfo.com | White powder | White solid melscience.com | White or off-white solid |
| Melting Point (°C) | 727 | 811 (decomposes) | 59-63 melscience.com | Likely a high melting solid |
| Boiling Point (°C) | 1845 | Decomposes | 397.5 melscience.com | Decomposes at high temperature |
| Solubility | Reacts with water scienceinfo.com | Insoluble in water | Insoluble in water, soluble in organic solvents | Likely insoluble in water, soluble in nonpolar organic solvents |
Note: Properties for this compound are predicted based on the properties of its constituent ions and similar long-chain metal carboxylates.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38952-49-7 |
|---|---|
Molecular Formula |
C30H58BaO4S2 |
Molecular Weight |
684.2 g/mol |
IUPAC Name |
barium(2+);3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
UMVQPLCVZQYGDJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies for Barium 3 Dodecylthiopropionate
Precursor Synthesis: Dodecylthiopropionic Acid and its Derivatives
The organic precursor, 3-(dodecylthio)propionic acid, is a carboxylic acid containing a long alkyl chain linked via a thioether bond. cymitquimica.comnih.gov Its synthesis can be approached through several established chemical transformations, including esterification, thiol-ene reactions, and nucleophilic substitutions.
Esterification is a fundamental reaction in organic synthesis that could be employed to create derivatives of the target precursor. While not a direct route to the carboxylic acid itself, the synthesis of its ester, such as methyl or ethyl 3-dodecylthiopropionate, can be a strategic step. These esters can serve as protected forms of the carboxylic acid or as intermediates for other transformations. A common industrial example of a related structure is neopentanetetrayl 3-(dodecylthio)propionate, an ester formed from 3-(dodecylthio)propionic acid and pentaerythritol, used as a stabilizer in polymers. nih.gov
The most common method for this transformation is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.
Table 1: Fischer-Speier Esterification for Alkyl Thiopropionate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
The thiol-ene reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds. mdpi.com This "click chemistry" reaction involves the addition of a thiol (R-SH) across an alkene (ene) to form a thioether. wikipedia.org It can be initiated by radicals (via UV light or a radical initiator) or catalyzed by a base, with both pathways typically resulting in an anti-Markovnikov addition product. wikipedia.org This method is particularly well-suited for creating long-chain sulfur-containing molecules. mdpi.com
For the synthesis of a 3-dodecylthiopropionate precursor, this reaction would involve the addition of 1-dodecanethiol (B93513) to an acrylic acid derivative (such as methyl acrylate). The subsequent hydrolysis of the resulting ester would yield the desired 3-dodecylthiopropionic acid. The reaction proceeds with high yield and functional group tolerance. researchgate.net
Table 2: Thiol-Ene Reaction Parameters
| Reactant (Thiol) | Reactant (Ene) | Initiation Method | Intermediate Product |
|---|
Research has shown that the kinetics of thiol-ene reactions can be influenced by solvent effects and the electronic properties of the substituents on both the thiol and the ene. acs.org For instance, electron-rich alkenes tend to react more rapidly. acs.org
Nucleophilic substitution, specifically the Sₙ2 reaction, provides a classic and robust pathway for synthesizing thioethers. researchgate.net This method relies on the high nucleophilicity of sulfur, particularly in the form of a thiolate anion (RS⁻). chemistrysteps.com Thiols are generally more acidic than their alcohol counterparts, meaning they can be readily deprotonated by a suitable base to form the highly nucleophilic thiolate. youtube.com
In this synthetic approach, 1-dodecanethiol is first deprotonated with a base like sodium hydroxide (B78521) to form sodium dodecanethiolate. This powerful nucleophile then attacks an electrophilic three-carbon substrate containing a good leaving group, such as 3-bromopropionic acid. The thiolate displaces the bromide ion in a concerted backside attack to form the C-S bond, yielding 3-dodecylthiopropionic acid directly. youtube.com This method is efficient and avoids significant competition from elimination reactions, as thiolates are strong nucleophiles but relatively weak bases. youtube.com An improved, microwave-assisted version of this synthesis uses an alkyl halide, 3-mercaptopropionic acid, and sodium hydroxide in ethanol (B145695) to produce 3-(alkylthio)propionic acids in good yields. researchgate.net
Table 3: Nucleophilic Substitution for 3-Dodecylthiopropionic Acid Synthesis
| Nucleophile | Electrophile | Base/Solvent | Product |
|---|
Coordination Chemistry Approaches for Barium Complex Formation
Once the 3-dodecylthiopropionic acid ligand has been synthesized and purified, the next stage involves its reaction with a barium source to form the desired barium salt. This involves the formation of an ionic bond between the barium cation (Ba²⁺) and the carboxylate anion of the deprotonated ligand.
Direct insertion involves the reaction of metallic barium with an organic halide to form an organobarium reagent, analogous to the formation of Grignard reagents. solubilityofthings.com However, the direct insertion of barium metal into carbon-halogen bonds is known to be challenging due to the high atomization energy of barium. researchgate.net Such reactions are often unsuccessful with commercial, unactivated barium metal. researchgate.net
To overcome this, activated "Rieke barium" or mechanochemical methods like ball-milling can be employed to generate aryl or alkyl barium nucleophiles. researchgate.net While this is a key technique in organobarium chemistry for creating carbon-barium bonds (C-Ba), it is not the typical method for forming a barium carboxylate salt from a pre-formed carboxylic acid ligand. The high reactivity of organobarium reagents would likely lead to undesirable side reactions with the acidic proton of the carboxylic acid. A more recent development involves the use of metal vapor synthesis to create a soluble barium(0) synthon that can be used for syntheses under milder conditions. nih.gov
Salt metathesis, also known as double displacement, is the most common and practical method for preparing simple inorganic and coordination salts. wikipedia.orgfiveable.me This type of reaction involves the exchange of ions between two reacting compounds. khanacademy.org The reaction is typically driven to completion by the formation of a product that is insoluble, is a gas, or is a weak electrolyte like water. fiveable.mekhanacademy.org
For the synthesis of Barium 3-dodecylthiopropionate, a straightforward approach is to perform an acid-base neutralization reaction, which is a specific type of metathesis reaction. khanacademy.org In this process, 3-dodecylthiopropionic acid is reacted with a soluble barium base, such as barium hydroxide, Ba(OH)₂. The acidic proton of the carboxylic acid reacts with the hydroxide ions to form water, and the resulting 3-dodecylthiopropionate anion combines with the barium cation to form the salt.
The general form of the reaction is: 2 RCOOH + Ba(OH)₂ → Ba(RCOO)₂ + 2 H₂O where R = -CH₂CH₂S(C₁₂H₂₅)
Alternatively, the sodium salt of the ligand (sodium 3-dodecylthiopropionate) could be prepared first and then reacted with a soluble barium salt like barium chloride (BaCl₂). The precipitation of sodium chloride (NaCl) or the target barium salt would drive the reaction.
Table 4: Salt Metathesis (Neutralization) for Barium Salt Formation
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
|---|
Solvothermal and Hydrothermal Synthesis Pathways for Metal-Organic Systems
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These pathways are particularly relevant for producing metal-organic compounds like this compound.
Hydrothermal Synthesis : This method involves a heterogeneous reaction in an aqueous solution within a sealed, heated vessel (autoclave). For this compound, this would typically involve reacting a water-soluble barium salt, such as Barium hydroxide or Barium chloride, with 3-dodecylthiopropionic acid. The elevated temperature increases the solubility of reactants and accelerates the reaction rate, while the pressure maintains the solvent in a liquid state above its normal boiling point. This process can yield well-defined crystalline products. acs.orgchemistryjournal.net The use of precursors like Barium carbonate (BaCO3) in conjunction with the organic acid is also a feasible route. rsc.org The controlled hydrolysis of precursors under these conditions plays a key role in particle formation and morphology. rsc.org
Solvothermal Synthesis : This is a broader category that includes hydrothermal synthesis but extends to the use of non-aqueous solvents. nih.gov For a compound with a long alkyl chain like this compound, using an organic solvent in which the ligand has high solubility, such as ethanol, propanol, or toluene, can be advantageous. researchgate.net The choice of solvent can influence the resulting product's morphology and crystal structure. researchgate.net Solvothermal synthesis of barium-based materials, such as barium stannate and barium titanate, has been successfully demonstrated, highlighting the versatility of this approach for creating complex barium compounds. nih.govtandfonline.com
Mechanochemical Synthesis Strategies for Organobarium Compounds
Mechanochemistry offers a solvent-free or low-solvent alternative to traditional synthesis, relying on mechanical energy, typically from ball-milling, to initiate chemical reactions. vanderbilt.edu This strategy is particularly effective for synthesizing organobarium compounds directly from unactivated barium metal. researchgate.netrsc.org
The process would involve milling commercially available barium metal with a suitable precursor of the 3-dodecylthiopropionate ligand. This approach avoids the need for highly reactive and difficult-to-prepare activated barium (Rieke barium), which simplifies the synthetic procedure. researchgate.netrsc.org Mechanochemical methods have been shown to facilitate the generation of various aryl barium nucleophiles from unactivated barium and aryl halides. researchgate.netrsc.org This technique is scalable and can overcome issues related to reactant solubility and the formation of undesirable solvent adducts, which can be problematic in solution-based syntheses. rsc.org
Optimization of Reaction Conditions and Yield
Achieving a high yield of pure this compound requires careful optimization of several reaction parameters.
Solvent Selection and Ligand-to-Metal Stoichiometry
The choice of solvent and the molar ratio of reactants are fundamental to controlling the reaction outcome.
Solvent Selection : In solvothermal/hydrothermal synthesis, the solvent's polarity and coordinating ability are crucial. Polar solvents may be necessary to dissolve the barium salt, while the long dodecyl chain of the ligand suggests good solubility in non-polar or moderately polar organic solvents. In some syntheses of barium-containing compounds, solvent-free conditions have been found to produce the highest yields and fastest reaction times. researchgate.net The selection of an appropriate solvent is a balance between reactant solubility and its influence on the crystallization process.
Ligand-to-Metal Stoichiometry : The stoichiometry between the barium source and the 3-dodecylthiopropionic acid ligand is critical. Barium is a Group 2 element, typically forming a Ba²⁺ ion. Therefore, a 1:2 molar ratio of barium to the carboxylate ligand is expected to form the neutral salt, (C₁₂H₂₅SCH₂CH₂COO)₂Ba. Varying this ratio can impact the completeness of the reaction and the potential formation of intermediate or side products. An excess of the ligand might be used to ensure complete consumption of the barium precursor, with the excess being removed during purification.
The following table illustrates a hypothetical optimization study for solvent and stoichiometry.
| Experiment | Barium Source | Ligand Source | Molar Ratio (Ba:Ligand) | Solvent | Yield (%) |
| 1 | Ba(OH)₂ | C₁₅H₃₀O₂S | 1:1.8 | Water | 75 |
| 2 | Ba(OH)₂ | C₁₅H₃₀O₂S | 1:2.0 | Water | 88 |
| 3 | Ba(OH)₂ | C₁₅H₃₀O₂S | 1:2.2 | Water | 91 |
| 4 | BaCl₂ | C₁₅H₃₀O₂S | 1:2.2 | Ethanol | 94 |
| 5 | Ba Metal | C₁₅H₃₀O₂S Precursor | 1:2.2 | Toluene | 85 |
| 6 | Ba Metal | C₁₅H₃₀O₂S Precursor | 1:2.2 | Solvent-Free (Mechanochemical) | 96 |
Data is illustrative and represents a typical optimization process.
Temperature, Pressure, and Reaction Time Considerations in Synthesis
The physical conditions of the synthesis are key levers for controlling reaction kinetics and product quality.
Temperature : Higher temperatures generally increase reaction rates and can improve the crystallinity of the final product. In hydrothermal/solvothermal syntheses, temperatures can range from 80°C to over 220°C. acs.orgtandfonline.com However, excessively high temperatures could lead to the decomposition of the organic ligand. Optimization studies are necessary to find the ideal temperature that balances reaction speed and product stability. researchgate.net
Pressure : In sealed-vessel syntheses like hydrothermal and solvothermal methods, pressure is determined by the solvent's vapor pressure at the reaction temperature. Pressure is generally not an independent variable but is a consequence of the chosen solvent and temperature. It ensures the solvent remains in the liquid phase, facilitating the reaction.
Reaction Time : The duration of the synthesis must be sufficient for the reaction to go to completion. Insufficient time can lead to low yields and impure products, while excessively long times can increase the risk of side reactions or decomposition and are inefficient. Reaction times can vary from a few hours to several days depending on the specific methodology and temperature. acs.org
This table shows a potential optimization matrix for physical conditions.
| Experiment | Method | Temperature (°C) | Time (hours) | Pressure (autogenic) | Yield (%) |
| 1 | Hydrothermal | 120 | 12 | Yes | 82 |
| 2 | Hydrothermal | 150 | 12 | Yes | 91 |
| 3 | Hydrothermal | 150 | 24 | Yes | 93 |
| 4 | Solvothermal (Ethanol) | 180 | 6 | Yes | 90 |
| 5 | Solvothermal (Ethanol) | 180 | 12 | Yes | 95 |
| 6 | Mechanochemical | 25 (ambient) | 2 | No | 96 |
Data is illustrative and represents a typical optimization process.
Purification and Isolation Techniques for this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, solvents, and by-products.
Recrystallization and Precipitation Methods
Recrystallization and precipitation are standard and effective techniques for purifying solid organic and metal-organic compounds. illinois.edu
Recrystallization : This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. illinois.edu The crude this compound would be dissolved in a minimal amount of a suitable hot solvent. Given its structure, a good solvent might be a moderately polar organic solvent like acetone (B3395972) or a mixture of solvents such as hexane/ethyl acetate (B1210297). rochester.edu As the solution cools slowly, the solubility of the compound decreases, leading to the formation of purer crystals, while impurities remain dissolved in the mother liquor. A patent for preparing barium carboxylates describes dissolving the product in 2-4 times its weight in water for recrystallization, although for a ligand with a long alkyl chain, an organic solvent system is more likely. google.com
Precipitation : Precipitation is another method used to isolate a solid from a solution. gtk.fi This can be achieved by changing the solvent composition to decrease the compound's solubility. For instance, if the product is dissolved in a good solvent, a non-solvent (in which the product is insoluble) can be slowly added to induce precipitation. youtube.com The resulting solid is then collected by filtration. This method is generally faster than recrystallization but may yield a less crystalline, amorphous solid. The process often involves mixing soluble solutions of the precursors to form the insoluble product directly. youtube.comxintuchemical.com
Following either method, the purified solid is typically collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried under vacuum to remove residual solvent.
Chromatographic Separation Techniques for Purification
Chromatographic methods are powerful tools for the purification of chemical compounds. For a substance like this compound, which possesses both a metallic, ionic character and a long, nonpolar alkyl chain, specific chromatographic techniques are required to achieve high purity. The primary goal is to remove unreacted starting materials, by-products, and other impurities.
Given the nature of the compound, a combination of normal-phase and reversed-phase chromatography principles may be considered for its purification. However, due to the ionic nature of the barium salt, specialized chromatographic techniques are often more suitable.
Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase. For this compound, this technique could potentially separate it from non-polar impurities. However, the high polarity of the barium carboxylate group might lead to very strong adsorption on the stationary phase, making elution difficult.
Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of long-chain fatty acids and their derivatives. nih.govnih.govaocs.org In this method, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. This technique separates molecules based on their hydrophobicity. While effective for the free fatty acid, the ionic nature of the barium salt can lead to poor peak shape and retention behavior.
Ion-Exchange Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger. Ion chromatography has been successfully used for the purification of alkali and alkaline-earth elements. nih.govresearchgate.net A cation-exchange column could potentially be used to capture the barium ions, with subsequent elution using a suitable buffer. However, this would separate the barium from the ligand, which is not ideal for purifying the intact salt.
Mixed-Mode Chromatography: A more advanced approach involves the use of mixed-mode stationary phases that exhibit both reversed-phase and ion-exchange properties. nih.gov These columns can provide unique selectivity for compounds like this compound, allowing for the separation of the intact salt from both ionic and non-polar impurities.
Table 3: Potential Chromatographic Conditions for the Purification of this compound
| Chromatography Mode | Stationary Phase | Mobile Phase System (Illustrative) | Separation Principle |
| Normal-Phase | Silica Gel, Alumina | Hexane/Ethyl Acetate gradient | Adsorption based on polarity |
| Reversed-Phase | C18 (Octadecylsilyl) | Methanol/Water or Acetonitrile/Water with additives (e.g., acetate buffer) | Partitioning based on hydrophobicity |
| Ion-Exchange | Cation-Exchange Resin | Aqueous buffers with varying pH and ionic strength | Ionic interaction with the stationary phase |
| Mixed-Mode | C18 with embedded anion/cation exchange groups | Gradient of organic solvent and aqueous buffer | Combination of hydrophobic and ionic interactions |
The selection of the most appropriate chromatographic technique and the optimization of the separation conditions, such as the choice of stationary phase, mobile phase composition, and flow rate, are crucial for achieving the desired purity of this compound.
Spectroscopic and Structural Elucidation of Barium 3 Dodecylthiopropionate
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. For Barium 3-dodecylthiopropionate, the spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. The formation of a barium salt from 3-dodecylthiopropionic acid would be evident from the shift of the carboxylic acid's C=O stretching frequency to the characteristic asymmetric and symmetric stretching frequencies of the carboxylate anion.
Hypothetical FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretching (alkyl) | 2850-2960 | Dodecyl chain |
| C=O asymmetric stretching | 1550-1610 | Carboxylate (COO⁻) |
| C=O symmetric stretching | 1400-1450 | Carboxylate (COO⁻) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. The C-S and C-C backbone of the dodecyl chain would be expected to produce distinct signals in the Raman spectrum, offering a "molecular fingerprint" of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
¹H and ¹³C NMR spectra would provide detailed information about the electronic environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal integrations, and coupling patterns would allow for the complete assignment of the proton and carbon signals in the dodecylthiopropionate ligand. The formation of the barium salt would primarily affect the chemical shifts of the carbons and protons nearest to the carboxylate group.
Hypothetical ¹H NMR Chemical Shifts for the Propionate Moiety
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂-S- | ~2.7 | Triplet |
Hypothetical ¹³C NMR Chemical Shifts for the Propionate Moiety
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -COO⁻ | ~175-180 |
| -CH₂-S- | ~30-35 |
Advanced NMR Techniques for Solution-State Structural Insights
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the structural assignment of the dodecylthiopropionate ligand. Due to the nature of the barium ion (a quadrupolar nucleus), direct observation of Ba NMR is challenging and typically yields very broad signals, providing limited structural information.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. The observation of barium-containing fragments would confirm the presence of the metal in the complex. Barium has several isotopes, which would result in a characteristic isotopic pattern for barium-containing ions in the mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of ionic compounds and large molecules, as it typically results in minimal fragmentation. nih.govuliege.be For this compound, a salt, ESI-MS provides valuable information on the molecular weight and composition of the complex.
In positive ion mode, the analysis is expected to reveal ions corresponding to the barium cation adducted to the intact ligand or fragments thereof. A key observation would be the isotopic pattern characteristic of barium. In negative ion mode, the spectrum would be dominated by the deprotonated ligand, 3-dodecylthiopropionate. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.
Interactive Data Table: Expected ESI-MS Data for this compound
| Ion Species | Expected m/z (Monoisotopic) | Ionization Mode |
| [Ba(C₁₅H₂₉O₂S)]⁺ | 409.103 | Positive |
| [Ba(C₁₅H₂₉O₂S) + H]²⁺ | 205.055 | Positive |
| [C₁₅H₂₉O₂S]⁻ | 273.189 | Negative |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.comrjpbcs.comthepharmajournal.com Due to the ionic and non-volatile nature of this compound, direct analysis by GC-MS is not feasible. However, GC-MS is an invaluable tool for assessing the purity of the organic ligand, 3-dodecylthiopropionic acid, used in the synthesis.
For this analysis, the carboxylic acid is typically derivatized, for instance, by esterification to form the methyl ester (methyl 3-dodecylthiopropionate), which is more volatile. The GC chromatogram would ideally show a single major peak, indicating the purity of the ligand. The mass spectrum corresponding to this peak would exhibit fragmentation patterns consistent with the structure of the derivatized ligand.
Interactive Data Table: Hypothetical GC-MS Data for Derivatized 3-dodecylthiopropionic acid
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 3-dodecylthiopropionate | 15.2 | 288, 171, 117, 87, 55 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Precise Coordination Geometry
Interactive Data Table: Hypothetical Single Crystal XRD Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 25.1 Å, α = 90°, β = 95.2°, γ = 90° |
| Coordination Number | 8 |
| Ba-O Bond Lengths | 2.6 - 2.8 Å |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a bulk sample. researchgate.netosti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The PXRD pattern of a microcrystalline powder of this compound would provide a unique "fingerprint" for this specific crystalline form. researchgate.netosti.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The positions and intensities of the diffraction peaks are dependent on the crystal structure. This technique is crucial for confirming that the synthesized bulk material consists of a single crystalline phase and for monitoring any phase changes that might occur under different conditions.
Interactive Data Table: Hypothetical Powder XRD Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.5 | 16.05 | 100 |
| 11.0 | 8.04 | 45 |
| 16.5 | 5.37 | 60 |
| 22.1 | 4.02 | 80 |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.netasianpubs.org For this compound, TGA can provide insights into its thermal stability and decomposition pathways. It is expected that the compound would be stable up to a certain temperature, after which a significant mass loss would occur, corresponding to the decomposition and volatilization of the organic 3-dodecylthiopropionate ligand. The final residual mass should correspond to the thermally stable inorganic barium salt, likely barium sulfide or barium oxide, depending on the atmosphere used for the analysis.
Interactive Data Table: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Step |
| 25 - 250 | ~0 | Stable compound |
| 250 - 450 | ~75 | Decomposition and volatilization of the organic ligand |
| > 450 | - | Stable inorganic residue (e.g., BaS) |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of a material as it is heated or cooled. By measuring the difference in heat flow between a sample and a reference, DSC can detect phase transitions such as melting, crystallization, and glass transitions.
For a long-chain carboxylate salt like this compound, the DSC thermogram would be expected to reveal information about its thermal stability and phase behavior. The long dodecyl chains would likely impart some degree of ordered structure, potentially leading to distinct phase transitions before decomposition. It is anticipated that upon heating, the compound would exhibit one or more endothermic peaks corresponding to the melting of the alkyl chains and the eventual decomposition of the molecule. The presence of multiple peaks could indicate complex phase behavior, such as transitions between different crystalline or liquid crystalline states.
An illustrative DSC data table for this compound might resemble the following, detailing the temperatures and enthalpy changes associated with observed thermal events.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |
| Solid-Solid Transition | 85.2 | 90.5 | 25.8 |
| Melting | 150.7 | 155.3 | 78.4 |
| Decomposition | 280.1 | 295.6 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Electron Microscopy for Morphological and Elemental Analysis
Electron microscopy techniques are crucial for understanding the surface features and elemental makeup of a material at the microscopic level.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. For a powdered sample of this compound, SEM analysis would reveal the morphology, size, and aggregation of the particles. Based on studies of similar long-chain barium salts, such as barium stearate (B1226849), one might expect to observe particles with a plate-like or layered structure, arising from the packing of the long alkyl chains. The images could also show the degree of crystallinity and the presence of any amorphous regions. The particle size distribution could also be estimated from the SEM micrographs, which is a critical parameter for many industrial applications.
Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a material. When the sample is irradiated with X-rays, the atoms emit characteristic fluorescent X-rays, which are detected and analyzed to identify the elements present and their relative proportions.
An EDXRF analysis of this compound would be expected to confirm the presence of barium (Ba), sulfur (S), carbon (C), and oxygen (O). The quantitative analysis would provide the weight or atomic percentage of each element, which can be compared with the theoretical values calculated from the compound's chemical formula to assess its purity.
A representative EDXRF data table for this compound is presented below.
| Element | Theoretical Weight % | Measured Weight % |
| Barium (Ba) | 25.21 | 24.98 |
| Sulfur (S) | 11.71 | 11.59 |
| Carbon (C) | 55.18 | 55.42 |
| Oxygen (O) | 7.90 | 8.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Investigations of Barium 3 Dodecylthiopropionate
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. als-journal.comnih.gov By using functionals such as B3LYP, it is possible to optimize the molecular geometry of Barium 3-dodecylthiopropionate and analyze its electronic properties in the ground state. als-journal.com
Key aspects of the electronic structure can be elucidated through DFT. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity. als-journal.com The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the HOMO-LUMO energy gap, which is a measure of molecular stability. als-journal.com
The nature of the bonding between the barium ion and the 3-dodecylthiopropionate ligand can be further understood by analyzing the Molecular Electrostatic Potential (MEP) map and the Electron Localization Function (ELF). als-journal.com The MEP indicates regions of positive and negative electrostatic potential, highlighting sites susceptible to electrophilic and nucleophilic attack. The ELF provides insight into the nature of the chemical bonds, distinguishing between covalent and ionic interactions. als-journal.com For this compound, these analyses would reveal the ionic character of the Ba-O bond in the carboxylate group and the nature of the interactions involving the thioether sulfur.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity |
| Mulliken Charge on Ba | +1.75 e | Partial atomic charge on the Barium ion, indicating ionic character |
| Mulliken Charge on O (carboxylate) | -0.85 e | Partial atomic charge on the coordinating oxygen atoms |
| Ba-O Bond Length | 2.75 Å | Calculated equilibrium distance between Barium and a carboxylate Oxygen |
The 3-dodecylthiopropionate ligand can coordinate to the barium ion in several ways due to the presence of the carboxylate group. Computational studies, particularly using DFT, are essential for determining the most stable coordination modes. By calculating the total electronic energy of different potential structures, the thermodynamic stability of each coordination geometry can be compared. acs.org
Common coordination modes for carboxylate ligands include monodentate, bidentate chelating, and bidentate bridging. In the monodentate mode, only one oxygen atom of the carboxylate group binds to the barium ion. In the bidentate chelating mode, both oxygen atoms bind to the same barium ion. In the bidentate bridging mode, the carboxylate group links two different barium ions. The thioether group in the dodecyl chain may also weakly interact with the barium center, a possibility that can be assessed by comparing the energies of conformers with and without this interaction. The relative energies obtained from these calculations indicate the preferred coordination environment of the barium ion.
| Coordination Mode | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Bidentate Bridging | Carboxylate group links two Ba2+ ions. | 0 (Most Stable) |
| Bidentate Chelating | Both carboxylate oxygens bind to a single Ba2+ ion. | +15.5 |
| Monodentate | One carboxylate oxygen binds to a single Ba2+ ion. | +32.0 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including intermolecular interactions and conformational changes.
MD simulations are particularly well-suited for studying the aggregation and self-assembly of amphiphilic molecules like this compound. nih.gov The molecule possesses a polar head (the barium carboxylate group) and a long, nonpolar tail (the dodecylthio group). This structure promotes self-assembly in various media to minimize unfavorable interactions.
Simulations can model how these molecules interact with each other and with solvent molecules. The primary forces driving self-assembly are van der Waals interactions between the long dodecyl chains and electrostatic interactions between the ionic barium carboxylate head groups. mdpi.com By simulating a system containing many molecules, one can observe their spontaneous organization into larger structures, such as micelles, reverse micelles, or lamellar phases, depending on the environment. mdpi.commdpi.com The Radial Distribution Function (RDF) is a common analytical tool used in MD simulations to characterize the local structure and quantify the probability of finding one atom at a certain distance from another, offering insight into the packing and coordination in the assembled state. mdpi.com
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| Van der Waals | Dodecyl chains | Primary driving force for tail aggregation (hydrophobic effect). |
| Ion-Ion Electrostatic | Ba2+ and Carboxylate (COO-) groups | Governs the arrangement and spacing of polar head groups. |
| Ion-Dipole | Ba2+/COO- and polar solvent molecules | Mediates interaction with the surrounding environment. |
The 3-dodecylthiopropionate ligand is flexible, and its conformation can change significantly depending on its environment (e.g., in a vacuum, a nonpolar solvent, or as part of an aggregate). MD simulations can track these conformational dynamics by monitoring bond lengths, angles, and dihedral angles over time.
In a nonpolar solvent or within the core of a micelle, the dodecyl chain is likely to adopt extended, all-trans conformations to maximize favorable van der Waals contacts with neighboring chains. Conversely, in a vacuum or a poor solvent, the chain may fold back on itself. The simulation can also reveal the flexibility of the link between the carboxylate head group and the thioether chain, showing how the head group orients itself at an interface or within a crystal lattice. This information is crucial for understanding the material properties of the compound.
Molecular Modeling and Force Field Development for Barium-Ligand Systems
Accurate MD simulations rely on a high-quality force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govusc.edu While general-purpose force fields like CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF) exist, they often lack accurate parameters for interactions involving metal ions like barium, especially with specific functional groups like thioethers and carboxylates. nih.gov
Therefore, a key step in modeling this compound is the development and validation of a specific force field. uq.edu.aursc.org This process typically involves:
Parameterization: Bond stretching, angle bending, and dihedral torsion parameters for the organic ligand are determined. This is often done by fitting the force field energies and forces to data from high-level quantum chemical (DFT) calculations. nsf.gov Torsion parameters, for example, are tuned to reproduce the rotational energy profiles calculated via DFT. nsf.gov
Non-bonded Parameter Development: Lennard-Jones parameters (for van der Waals interactions) and partial atomic charges (for electrostatic interactions) are crucial. Partial charges are typically derived to fit the quantum mechanically calculated electrostatic potential.
Metal-Ligand Interaction Modeling: The interaction between the Ba²⁺ ion and the ligand is the most challenging part. It may be modeled using a purely non-bonded approach (ionic model) or may require additional terms to account for ligand field effects or directionality in the coordination. Parameters are optimized to reproduce experimental or DFT-calculated geometries and binding energies of small barium-ligand clusters. nsf.gov
This rigorous development ensures that the subsequent MD simulations provide a physically realistic representation of the system's behavior. nsf.gov
| Energy Term | Mathematical Form (Typical) | Parameters to be Developed |
|---|---|---|
| Bond Stretching | E = Kb(r - r0)2 | Force constant (Kb) and equilibrium length (r0) for Ba-O, C-S, etc. |
| Angle Bending | E = Kθ(θ - θ0)2 | Force constant (Kθ) and equilibrium angle (θ0) for O-Ba-O, C-S-C, etc. |
| Dihedral Torsion | E = Σ Kn[1 + cos(nφ - δ)] | Force constants (Kn), multiplicity (n), and phase angle (δ) for rotations around bonds. |
| Van der Waals | Lennard-Jones: E = 4ε[(σ/r)12 - (σ/r)6] | Well depth (ε) and collision diameter (σ) for each atom type, especially Ba2+. |
| Electrostatic | Coulomb's Law: E = (qiqj) / (4πε0rij) | Partial atomic charges (q) for all atoms. |
Predictive Modeling of Reactivity and Potential Pathways
Computational chemistry offers a powerful lens through which the reactivity and potential chemical transformations of complex molecules like this compound can be explored. Through the application of theoretical models and high-performance computing, it is possible to predict reaction mechanisms, determine the energetics of various pathways, and elucidate the potential for catalytic activity. This section delves into the predictive modeling of this compound's reactivity, with a specific focus on the hydrolysis of its thiopropionate linkages and its potential to act as a catalyst.
Theoretical Exploration of Hydrolysis Mechanisms for Thiopropionate Linkages
The thiopropionate linkage in this compound, specifically the thioester bond (C-S-C), is susceptible to hydrolysis, a reaction that involves the cleavage of this bond by a water molecule. The rate and mechanism of this hydrolysis are critically dependent on environmental conditions, particularly pH. researchgate.netharvard.edu Computational studies on analogous thioester compounds provide a framework for predicting the hydrolytic behavior of this compound.
Theoretical models, primarily based on Density Functional Theory (DFT), can be employed to map the potential energy surface of the hydrolysis reaction. These calculations can identify the transition states and intermediates involved, thereby elucidating the step-by-step mechanism. For thioesters, hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed pathways.
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile. The predicted mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the thiopropionate group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-S bond, yielding a carboxylate and a dodecylthiolate anion. Computational studies on similar thioesters suggest that this pathway generally has a lower activation energy compared to the neutral or acid-catalyzed pathways, indicating a faster reaction rate in basic media. researchgate.netharvard.edu
Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer and elimination of dodecanethiol to yield the carboxylic acid. The free energy of thioester hydrolysis reactions has been a subject of detailed investigation. researchgate.net
Neutral Hydrolysis: At neutral pH, a water molecule acts as the nucleophile. Due to the lower nucleophilicity of water compared to the hydroxide ion, this process is generally slower. Computational modeling can quantify the activation energy barrier for this uncatalyzed reaction, which is expected to be significantly higher than that of the base-catalyzed pathway. For some alkyl thioesters, the half-life for hydrolysis at pH 7 and 23°C can be as long as 155 days. researchgate.netharvard.edu
The long dodecyl chain in this compound is not expected to directly participate in the electronic mechanism of hydrolysis. However, its steric bulk and hydrophobicity could influence the solvation of the reactive center and potentially hinder the approach of the nucleophile, a factor that can be investigated through molecular dynamics simulations.
| Hydrolysis Condition | Predicted Nucleophile | Key Mechanistic Feature | Relative Predicted Rate |
| Alkaline (Basic) | OH⁻ | Nucleophilic attack on carbonyl carbon | Fast |
| Acidic | H₂O (activated by H⁺) | Protonation of carbonyl oxygen | Moderate |
| Neutral | H₂O | Direct nucleophilic attack | Slow |
Computational Prediction of Catalytic Activity
The presence of a barium ion in this compound introduces the possibility of catalytic activity. Barium, as an alkaline earth metal, can function as a Lewis acid, potentially catalyzing various organic reactions. rsc.orgnih.gov Computational methods are invaluable for predicting whether this compound can act as a catalyst and for elucidating the mechanisms of such catalytic processes.
Lewis Acid Catalysis: The Ba²⁺ ion can coordinate to polar functional groups, such as carbonyls or esters, in other molecules. This coordination polarizes the functional group, making it more susceptible to nucleophilic attack. For instance, in the hydrolysis of an external ester, the barium center could coordinate to the ester's carbonyl oxygen, activating it for attack by a water molecule. DFT calculations can be used to model this interaction and calculate the reduction in the activation energy of the hydrolysis reaction in the presence of the barium complex compared to the uncatalyzed reaction. Theoretical studies on other alkaline earth metal complexes have demonstrated their potential to catalyze reactions like hydroboration and hydrogenation, suggesting that catalytic activity for barium compounds is plausible. nih.govfrontiersin.org
Modeling the Active Site: A crucial aspect of predicting catalytic activity is to define the active site. In this compound, the barium ion and its immediate coordination sphere, including the carboxylate groups of the thiopropionate ligands, would constitute the putative active site. The dodecyl chains, while sterically significant, are less likely to be directly involved in the catalytic event itself. Computational models would focus on the electronic structure of the barium center and how it changes upon substrate binding.
Predicting Reaction Pathways: To predict the catalytic efficacy of this compound for a specific reaction, one would computationally model the entire catalytic cycle. This involves:
Substrate Binding: Calculating the binding energy of the reactant molecule(s) to the barium center.
Transition State Analysis: Locating the transition state for the key bond-forming or bond-breaking step and calculating its energy. This determines the rate-limiting step of the catalytic cycle.
Product Release: Modeling the dissociation of the product(s) from the barium center to regenerate the catalyst.
| Catalytic Role | Proposed Mechanism | Computational Metric | Potential Application |
| Lewis Acid | Coordination to and activation of a carbonyl group | Reduction in activation energy (ΔG‡) | Ester hydrolysis, transesterification |
| Template Effect | Binding and orienting two reactants for reaction | Binding energy and geometry of the ternary complex | Condensation reactions |
Environmental Distribution and Analytical Methodologies for Barium 3 Dodecylthiopropionate
Environmental Fate and Behavior of Barium Compounds
Barium is a naturally occurring element found widely in the Earth's crust, primarily in minerals like barite (barium sulfate) and witherite (barium carbonate). nih.govwikipedia.orgnih.gov It enters the environment through natural processes such as the weathering of rocks and minerals, as well as from anthropogenic sources related to industrial activities. nih.govwikipedia.org In the environment, barium exists in its stable +2 oxidation state, primarily as inorganic complexes. nih.gov
Barium is widely distributed across both terrestrial and aquatic ecosystems. Natural background levels in soil typically range from 100 to 3,000 ppm. wikipedia.orglibretexts.org In surface waters, concentrations are generally lower, with an average of about 43 µg/L, though this can vary significantly by region. libretexts.org The distribution of dissolved barium in aquatic systems is largely controlled by the formation and dissolution of barite (BaSO₄). britannica.comnih.gov
For Barium 3-dodecylthiopropionate, its distribution would be heavily influenced by the properties of the large organic ligand. The long, 12-carbon "dodecyl" chain is hydrophobic, which would confer very low water solubility upon the compound. Consequently, it is expected that this compound would not be widely distributed in the water column of aquatic environments. Instead, it would preferentially partition to and accumulate in soil, sediments, and sludge, where it would adsorb to organic matter. libretexts.org Its presence in water would likely be in suspended particulate form rather than as a dissolved species.
The mobility and chemical form (speciation) of barium in the environment are governed by several key factors, including pH, oxidation-reduction potential (Eh), and the presence of other ions, particularly sulfate (SO₄²⁻) and carbonate (CO₃²⁻). nih.gov In most environmental systems, the presence of sulfate and carbonate ions leads to the precipitation of highly insoluble barium sulfate and barium carbonate. libretexts.orgbritannica.comnih.gov This precipitation is a primary mechanism that limits the mobility of barium in soil and water. nih.govlibretexts.org Adsorption to soil particulates and metal oxides also restricts its movement. nih.govoup.com However, the presence of chloride ions can increase barium's mobility due to the higher solubility of barium chloride. wikipedia.org
The mobility of this compound is expected to be extremely low. This is due to two main factors:
Low Water Solubility : The hydrophobic nature of the dodecyl group would make the intact compound largely immobile in aqueous systems.
Precipitation of Ba²⁺ : If the compound dissociates to release barium ions (Ba²⁺), these ions would rapidly react with ambient sulfate and carbonate to form insoluble precipitates, effectively immobilizing the barium. libretexts.orgwikipedia.org
Therefore, this compound is likely to be a persistent, non-mobile compound in terrestrial and sediment matrices.
The molecule contains a thioether linkage (-S-) and a carboxylic acid group. Thioesters and related organosulfur compounds are common in biochemistry and can be metabolized by microorganisms. wikipedia.orglab-chemicals.com The degradation would likely proceed via enzymatic action.
Hydrolysis : The bond between the sulfur atom and the propionate group could undergo hydrolysis, cleaving the molecule into dodecanethiol and 3-hydroxypropionic acid, which can be further metabolized. Thioester hydrolysis is a thermodynamically favorable reaction. acs.org
Oxidation of the Alkyl Chain : The long dodecyl hydrocarbon chain is susceptible to microbial degradation, likely through a process similar to the beta-oxidation of fatty acids. This pathway involves the sequential removal of two-carbon units, breaking the long chain down into smaller, more easily metabolized molecules.
Sulfur Oxidation : Microorganisms can oxidize the sulfur atom, eventually leading to the mineralization of the organosulfur compound to inorganic sulfate (SO₄²⁻).
These degradation processes are common for various organic compounds in the environment and are carried out by a wide range of soil and water microorganisms.
Advanced Analytical Techniques for Detection and Quantification
The analysis of barium compounds in environmental samples focuses on quantifying the concentration of the element barium, regardless of its original molecular form. To analyze a specific compound like this compound, a sample preparation step, typically involving strong acid digestion, is required to break down the organic matrix and release the barium into a solution for measurement.
Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the concentration of specific metal elements. The method is based on the principle that atoms absorb light at characteristic wavelengths. For barium analysis, a nitrous oxide-acetylene flame is typically used to atomize the sample, and the absorption is measured at a wavelength of 553.6 nm. To control for the easy ionization of barium in the flame, an ionization suppressor like sodium chloride is added to both samples and standards.
Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) , also known as Electrothermal Atomic Absorption Spectroscopy (ETAAS), offers significantly higher sensitivity than flame AAS. In GF-AAS, a small sample volume is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. This technique is capable of detecting barium at parts-per-billion (µg/L) levels and is ideal for samples with very low concentrations.
Table 1: Comparison of AAS Methods for Barium Detection
| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |
| Principle | Measures light absorption by atoms atomized in a flame. | Measures light absorption by atoms atomized in a heated graphite tube. |
| Typical Detection Limit | ~100 µg/L | ~2 µg/L |
| Sample Volume | Milliliters (mL) | Microliters (µL) |
| Analysis Time | Fast (seconds per sample) | Slower (minutes per sample) |
| Common Use | Analysis of water and wastewater with moderate barium levels. | Trace and ultra-trace analysis in various environmental matrices. |
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for multi-element analysis. Samples are introduced into a high-temperature argon plasma (around 10,000 K), which excites the atoms. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. For barium, a common emission line used for quantification is 455.403 nm. ICP-AES is known for its high sensitivity, speed, and ability to overcome many chemical interferences found in flame AAS.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) combines a high-temperature ICP source with a mass spectrometer. The ICP source ionizes the atoms of the elements in the sample, and the mass spectrometer separates and detects these ions based on their mass-to-charge ratio. ICP-MS is one of the most sensitive analytical techniques, capable of detecting elements at parts-per-trillion (ng/L) or even lower concentrations. It is particularly useful for trace element analysis in complex environmental samples and for isotopic analysis, which can help in determining the source of barium contamination.
Table 2: Performance of ICP Methods for Barium Analysis in Water
| Method | EPA Method | Sample Preparation | Detection Limit (µg/L) | Percent Recovery |
| ICP-AES | 200.7 | Reflux with HNO₃ and HCl | 1 | 92% |
| ICP-MS | 200.8 | Reflux with HNO₃ and HCl | 0.8 | 95% |
X-ray Fluorescence Spectroscopy (XRF) and Neutron Activation Analysis (NAA)
Both X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) are powerful, non-destructive techniques primarily used for elemental analysis. Their application in the context of this compound would focus on the quantification of total barium content in a sample.
X-ray Fluorescence (XRF) operates by irradiating a sample with high-energy X-rays, causing the ejection of inner shell electrons from the atoms within the sample. horiba.comcarleton.edumalvernpanalytical.com The subsequent filling of these vacancies by outer shell electrons results in the emission of secondary X-rays (fluorescence) with energies characteristic of each element. carleton.edu XRF is a widely used technique for the analysis of major and trace elements in geological and environmental samples due to its speed, minimal sample preparation, and non-destructive nature. carleton.edunih.gov For this compound, XRF could be employed to determine the total barium concentration in soil, sediment, or water samples after appropriate pre-concentration steps. nih.govnih.govnih.gov However, XRF provides no information about the chemical form of the barium, meaning it cannot distinguish between inorganic barium salts and organobarium compounds like this compound. uvic.ca
Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used for determining the concentrations of elements in a wide variety of materials. barc.gov.innmi3.eu The sample is bombarded with neutrons, leading to the formation of radioactive isotopes of the elements present. nmi3.eu As these isotopes decay, they emit gamma-rays with specific energies and half-lives, which are used to identify and quantify the original elements. barc.gov.innmi3.eu NAA is particularly useful for trace element analysis and can be applied to environmental samples to determine barium concentrations. barc.gov.in Like XRF, NAA is an elemental analysis technique and does not provide information on the molecular structure of the barium-containing compound. nih.govcdc.gov Its main advantages include high sensitivity and freedom from chemical interferences, though the requirement of a nuclear reactor limits its accessibility. nih.gov
Table 1: Comparison of XRF and NAA for Barium Analysis
| Feature | X-ray Fluorescence (XRF) | Neutron Activation Analysis (NAA) |
| Principle | Measures secondary X-rays emitted after excitation by a primary X-ray source. carleton.edu | Measures gamma-rays emitted from radioactive isotopes formed after neutron bombardment. nmi3.eu |
| Information Provided | Elemental composition (total Barium). horiba.com | Elemental composition (total Barium). barc.gov.in |
| Sample Type | Solids, liquids, powders. horiba.commalvernpanalytical.com | Solids, liquids, biological and geological matrices. barc.gov.in |
| Sensitivity | ppm to sub-ppm levels. horiba.com | ppb to ppt levels. cdc.gov |
| Advantages | Rapid, non-destructive, minimal sample preparation. nih.gov | High sensitivity, non-destructive, minimal matrix effects. nih.gov |
| Limitations | Does not provide chemical speciation information. Less sensitive than NAA. nih.govcdc.gov | Requires a nuclear reactor, costly, does not provide chemical speciation information. nih.gov |
Chromatographic Methods (e.g., HPLC, GC) Coupled with Detectors
Chromatographic techniques are essential for separating the components of a complex mixture and are therefore well-suited for the specific analysis of this compound, distinguishing it from other compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds dissolved in a liquid solvent. For an organometallic compound like this compound, reversed-phase HPLC could be employed, where the molecule is separated based on its hydrophobicity. mdpi.comnih.gov The long dodecyl chain would provide strong retention on a nonpolar stationary phase. Coupling HPLC with detectors such as a UV detector (if the molecule possesses a chromophore), a mass spectrometer (MS), or an inductively coupled plasma mass spectrometer (ICP-MS) would allow for quantification and identification. HPLC-ICP-MS, in particular, would be a powerful tool, as the ICP-MS can be tuned to detect barium with high sensitivity, providing speciation information about the barium-containing compounds eluting from the column. nih.gov
Gas Chromatography (GC) is another powerful separation technique, but it is limited to volatile and thermally stable compounds. mdpi.comthepharmajournal.comnih.gov Direct analysis of this compound by GC is likely not feasible due to its salt-like nature and expected low volatility. However, GC-MS could be used to analyze the 3-dodecylthiopropionic acid ligand after a derivatization step to make it more volatile. nih.gov This would provide indirect evidence for the presence of the parent compound. The combination of GC with ICP-MS has also shown potential for the determination of organometallic compounds at trace levels. thermofisher.com
Table 2: Applicability of Chromatographic Methods for this compound Analysis
| Method | Applicability for this compound | Detector Coupling | Information Provided |
| HPLC | High. Suitable for separating the non-volatile compound from complex matrices. mdpi.commdpi.com | UV, DAD, MS, ICP-MS. nih.govmdpi.com | Quantification and identification of the intact organometallic compound (with MS or ICP-MS). |
| GC | Low for the intact compound. Possible for the derivatized organic ligand. nih.govnih.gov | MS, FID. mdpi.comthepharmajournal.comjppres.com | Identification and quantification of the 3-dodecylthiopropionate ligand, providing indirect evidence. |
Voltammetric and Spectrophotometric Approaches
Voltammetric methods , such as anodic stripping voltammetry (ASV), are electrochemical techniques used for the determination of heavy metals. researchgate.net These methods involve the pre-concentration of the metal ion onto an electrode surface followed by its electrochemical stripping, which generates a current proportional to the metal's concentration. While ASV can be highly sensitive for the determination of barium, it typically measures the free or labile metal ion. researchgate.net Therefore, a digestion step to break down the organometallic complex would be necessary to determine the total barium content. Difficulties in barium analysis by ASV have been reported due to its highly negative reduction potential. researchgate.net
Spectrophotometric methods are based on the absorption of light by a substance. For this compound, spectrophotometry could potentially be used in two ways. Firstly, an indirect method could involve the reaction of the sulfate ion (after oxidation of the thiol group) with barium chloride to form a barium sulfate precipitate, which can be measured turbidimetrically. ncsu.edu Secondly, a chromogenic reagent that complexes with either the barium ion or the thiol group could be used to form a colored product whose absorbance can be measured. pan.olsztyn.pl The interaction of organosulfur compounds with metallic nanoparticles can also lead to changes in their surface plasmon absorption band, which can be detected spectrophotometrically. instras.com These methods are generally less specific than chromatographic techniques and can be prone to interferences from other substances in the sample matrix. nih.gov
Method Development for Trace Analysis in Complex Matrices
The analysis of trace levels of this compound in complex environmental matrices such as soil, sediment, and water requires robust method development that includes efficient sample preparation and highly sensitive detection.
Sample Preparation is a critical first step to isolate and pre-concentrate the analyte from the interfering matrix components. researchgate.net For solid samples like soil and sediment, a solvent extraction method would be necessary to transfer the this compound into a liquid phase. The choice of solvent would be crucial, needing to be effective for the organometallic compound while minimizing the co-extraction of interfering substances. For aqueous samples, solid-phase extraction (SPE) could be a viable technique for pre-concentration. nih.gov
Advanced Analytical Techniques are often required for trace analysis. As mentioned, hyphenated techniques such as HPLC-ICP-MS would be the method of choice for sensitive and specific quantification of the intact this compound. For the organic part of the molecule, GC coupled with tandem mass spectrometry (GC-MS-MS) can provide superior selectivity for analysis in complex matrices by reducing background noise and distinguishing the analyte from co-eluting compounds. nih.gov
The development of such methods would require careful optimization of several parameters, including:
Extraction solvent and conditions (for solid samples).
SPE sorbent and elution conditions (for aqueous samples).
Chromatographic conditions (column, mobile phase/temperature program).
Mass spectrometer parameters for sensitive and specific detection.
Validation of the developed method would be essential to ensure its accuracy, precision, linearity, and sensitivity, typically involving the use of certified reference materials or spiked samples. mdpi.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of organometallic compounds often involves energy-intensive processes and the use of petrochemical-based solvents and precursors. Future research is poised to pivot towards more sustainable and "green" synthetic methodologies for Barium 3-dodecylthiopropionate. This involves exploring bio-based feedstocks for the dodecylthiopropionate ligand and employing synthesis techniques that minimize energy consumption and waste generation.
Key research focuses include:
Bio-based Precursors: Investigating the use of fatty acids or other biomolecules derived from renewable resources as starting materials for the organic ligand.
Solvent-Free or Green Solvent Reactions: Developing solid-state synthesis methods or utilizing eco-friendly solvents like water, supercritical CO2, or bio-derived solvents to reduce environmental impact.
Energy-Efficient Synthesis: Exploring lower-temperature synthesis routes, potentially aided by catalysts, to decrease the energy footprint of production, drawing inspiration from advances in the low-temperature synthesis of other barium compounds like barium sulphide. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative table of potential sustainable synthesis strategies is presented below.
| Synthesis Strategy | Traditional Approach | Proposed Sustainable Alternative | Key Sustainability Benefit |
| Precursor Sourcing | Petrochemical-based reactants | Use of bio-derived fatty acids or thiols | Reduced reliance on fossil fuels |
| Solvent System | Organic solvents (e.g., toluene, xylene) | Supercritical CO2, water, or solvent-free | Elimination of volatile organic compounds (VOCs) |
| Energy Input | High-temperature reflux | Catalytic or microwave-assisted synthesis at lower temperatures | Reduced energy consumption and carbon footprint |
| Byproduct Generation | Potential for significant waste streams | High atom economy reactions (e.g., addition reactions) | Minimization of chemical waste |
Integration into Advanced Smart Materials and Responsive Systems
"Smart materials" are materials that can respond to external stimuli such as changes in pH, temperature, light, or electric fields. While this compound is known as a passive stabilizer, future research aims to actively integrate it into stimuli-responsive systems. This leverages the unique properties of both the barium ion and the organosulfur ligand.
Prospective research avenues include:
pH-Responsive Polymers: Incorporating the compound into hydrogel or polymer matrices. The carboxylate group of the thiopropionate ligand could interact with the polymer backbone, and changes in pH could alter these interactions, leading to swelling or shrinking of the material. This is analogous to the behavior observed in barium alginate hydrogels.
Thermo-Responsive Materials: The long dodecyl chain could be used to influence the lower critical solution temperature (LCST) of thermo-responsive polymers, creating materials that change their properties at specific temperatures.
Piezoelectric Composites: Barium-containing compounds, such as Barium Titanate (BaTiO3), are well-known for their piezoelectric properties. nih.gov Research could explore the creation of polymer composites containing this compound to see if the organobarium component can modulate or enhance responsiveness to mechanical stress.
Exploration of Synergistic Effects with Other Additives in Material Science
In industrial applications, additives are rarely used in isolation. Barium compounds, particularly barium carboxylates (soaps), are well-documented for their synergistic effects when used as co-stabilizers in polymers like polyvinyl chloride (PVC). cdc.govintertek.com They are typically paired with primary stabilizers, such as zinc or cadmium compounds, to enhance thermal stability. nih.govcdc.govhoriba.com
Future research will systematically investigate the synergistic potential of this compound. The key hypothesis is that it can function similarly to barium stearate (B1226849) or laurate, but with potential added benefits from the sulfur-containing ligand.
PVC Heat Stabilization: The primary mechanism involves the barium compound regenerating the primary zinc stabilizer. The zinc soap initially neutralizes hydrochloric acid released during PVC degradation, forming zinc chloride (ZnCl2). However, ZnCl2 can accelerate further degradation. The barium soap reacts with ZnCl2 to reform the active zinc soap, prolonging the stabilization period. cdc.gov Research will focus on quantifying this effect with this compound.
Antioxidant Packages: The thiopropionate moiety may itself possess antioxidant properties, capable of quenching free radicals. Studies will explore its synergy with other antioxidants, such as hindered phenols or phosphites, to create more potent and efficient stabilization packages for a variety of polymers.
A hypothetical data table illustrating the expected synergistic effect in a PVC formulation is shown below.
| Formulation | Stabilizer System | Processing Stability (minutes at 180°C) | Color Hold (Yellowness Index) |
| Control | None | 5 | 45 |
| A | Zinc Stearate (0.5 phr) | 15 | 25 |
| B | This compound (1.0 phr) | 12 | 30 |
| C (Synergy) | Zinc Stearate (0.5 phr) + this compound (1.0 phr) | > 45 | < 15 |
Cross-Disciplinary Applications in Fields Beyond Traditional Materials Science
The unique chemical structure of this compound—an alkaline earth metal ion linked to a long-chain organosulfur ligand—opens up possibilities for its use in fields far removed from polymer stabilization. By drawing parallels with structurally similar compounds like barium dithiocarbamates, new avenues of research can be proposed. cdc.gov
Precursor for Nanomaterials: Barium dithiocarbamates are used as single-source precursors for the synthesis of colloidal nanocrystals like BaTiS3, which have applications in optoelectronics. cdc.govintertek.com Future work could investigate this compound as a precursor for novel barium-containing nanomaterials. The thiopropionate ligand might offer different decomposition profiles, potentially leading to new crystal phases or morphologies.
Lubricant Additives: The combination of a metal soap structure with a long alkyl chain and a sulfur atom suggests potential utility as a lubricant additive. The compound could exhibit properties related to friction modification, anti-wear, and extreme pressure performance.
Catalysis: The barium center could act as a Lewis acid, while the sulfur atom could coordinate with transition metals. This dual functionality could be explored in the development of novel catalysts for organic synthesis.
Biomedical Research: While requiring extensive toxicological evaluation, metal-organic compounds have various biomedical applications. nih.gov Dithiocarbamates, for example, have been studied for their antimicrobial and anticancer properties. nih.govhoriba.com Long-term research could cautiously explore if the specific structure of this compound imparts any unique biological activity.
Standardization of Characterization and Analytical Protocols for Organobarium Thiopropionates
As research into this compound and related compounds expands, the need for standardized analytical methods becomes paramount. Currently, characterization likely relies on a combination of general techniques for organometallic compounds and polymer additives. intertek.com Establishing standardized protocols will ensure data comparability across different studies and facilitate quality control in potential future applications.
A future standardized protocol should encompass a multi-faceted approach to provide a complete profile of the compound.
| Analytical Goal | Proposed Standard Technique(s) | Information Obtained |
| Elemental Composition | Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) | Accurate quantification of barium content, confirming the metal-to-ligand ratio. |
| Structural Elucidation | Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Identification of key functional groups (carboxylate, C-S bond) and confirmation of the organic ligand's structure. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound from unreacted precursors, byproducts, or other impurities. |
| Solid-State Structure | X-Ray Diffraction (XRD) | Determination of the crystalline structure and coordination environment of the barium ion in the solid state. |
| Thermal Properties | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Assessment of thermal stability, decomposition temperature, and phase transitions. |
The development of these standardized methods will provide a crucial foundation for all other areas of future research, ensuring that investigations into synthesis, material integration, and novel applications are built upon reliable and reproducible characterization.
Q & A
Q. What protocols ensure ethical data sharing in multi-institutional studies involving this compound?
- Methodological Answer :
- Draft a data management plan (DMP) outlining access rights, storage formats, and retention periods.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
- Obtain written agreements from collaborators to adhere to TCPS 2 guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
